4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol
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Overview
Description
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol is a diarylheptanoid, a type of natural phenolic compound. These compounds are characterized by two aromatic rings connected by a seven-carbon chain. They are often found in plants and have been studied for their various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with heptanone to form 1-phenyl-4-hepten-3-one.
Hydroxylation: The next step is the hydroxylation of the heptenone derivative to introduce hydroxyl groups at specific positions.
Coupling Reaction: Finally, the hydroxylated heptenone is coupled with hydroxyphenyl derivatives under acidic conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the heptenyl chain can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated diarylheptanoids.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol can be compared with other similar diarylheptanoids:
Gingerenone A: Similar structure but with methoxy groups instead of hydroxyl groups.
Curcumin: Another diarylheptanoid with two methoxy and two hydroxyl groups on the aromatic rings.
Shogaol: Contains a longer aliphatic chain and different substitution patterns on the aromatic rings.
These compounds share similar biological activities but differ in their specific molecular targets and potency.
Properties
Molecular Formula |
C19H22O3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2 |
InChI Key |
HLWUXTFOZZSNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
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